{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol
Description
Contextualization within Nitrogen Heterocycle Chemistry and its Research Significance
Nitrogen heterocycles are a cornerstone of organic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Their prevalence is due to the unique electronic properties and structural diversity that the inclusion of nitrogen atoms imparts to cyclic systems. The nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazine core of { nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazin-2-yl}methanol belongs to this important class of compounds.
The fusion of a 1,2,4-triazole (B32235) ring with a pyrazine (B50134) ring creates a bicyclic system with a distinct electronic distribution and potential for diverse chemical interactions. The triazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, while the pyrazine ring is a key component in many biologically active molecules. The combination of these two rings in the nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazine scaffold results in a structure that is of great interest for the development of new therapeutic agents and other advanced materials.
Overview of thenih.govacs.orgtandfonline.comTriazolo[1,5-a]pyrazine Core in Synthetic and Mechanistic Studies
The nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazine core is a subject of ongoing synthetic and mechanistic exploration. A notable route for the preparation of this nucleus has been described in the context of developing adenosine (B11128) A2A receptor antagonists. nih.gov This highlights the scaffold's relevance in medicinal chemistry. The synthesis of such fused heterocyclic systems often involves multi-step sequences that allow for the introduction of various substituents, enabling the fine-tuning of their chemical and biological properties.
Mechanistic studies of related triazolo-fused systems provide insights into their reactivity and potential for further functionalization. The electronic nature of the fused rings influences their susceptibility to electrophilic and nucleophilic attack, as well as their ability to participate in cycloaddition reactions. Understanding these mechanistic aspects is crucial for the rational design of new synthetic methodologies and the development of novel derivatives with desired functionalities.
Identification of Key Research Trajectories for the 2-Hydroxymethyl Analogue
The presence of a hydroxymethyl group at the 2-position of the nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazine core in { nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazin-2-yl}methanol opens up several key research trajectories. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecules.
One significant research direction is the exploration of this compound as a precursor for the synthesis of potential therapeutic agents. Given that the nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazine nucleus has been identified as a promising scaffold for adenosine A2A receptor antagonists, the 2-hydroxymethyl analogue is a prime candidate for the development of new drugs targeting this receptor. nih.gov Furthermore, the broader class of triazolopyrazines has been investigated as kinase inhibitors, suggesting another potential avenue for the application of this specific compound in cancer research. tandfonline.comnih.gov
Another research trajectory involves the use of { nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazin-2-yl}methanol in the development of new materials. The ability of the triazole ring to coordinate with metal ions, combined with the potential for polymerization or grafting through the hydroxymethyl group, makes this compound an interesting building block for the creation of novel coordination polymers and functionalized surfaces.
Purpose and Scope of Comprehensive Academic Investigation
The purpose of this comprehensive academic investigation is to provide a focused and detailed overview of the chemical compound { nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazin-2-yl}methanol. The scope of this article is strictly limited to the chemical and research aspects of this molecule, as outlined in the preceding sections.
This investigation will delve into the known and plausible synthetic routes to this compound, its physicochemical properties, and the established and potential research applications of its core scaffold. By focusing solely on these aspects, this article aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in the nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazine system and its derivatives.
Chemical Profile of { nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazin-2-yl}methanol
| Identifier | Value |
| IUPAC Name | { nih.govacs.orgtandfonline.comtriazolo[1,5-a]pyrazin-2-yl}methanol |
| CAS Number | 1160695-16-8 |
| Molecular Formula | C6H6N4O |
| Molecular Weight | 150.14 g/mol |
| Canonical SMILES | C1=CN2C(=NC(=N2)CO)N=C1 |
Predicted Physicochemical Properties
| Property | Value |
| Topological Polar Surface Area (TPSA) | 63.3 Ų |
| LogP (octanol-water partition coefficient) | -0.38 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
Structure
3D Structure
Properties
CAS No. |
1823925-32-1 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-5-8-6-3-7-1-2-10(6)9-5/h1-3,11H,4H2 |
InChI Key |
ICIOKYRPCURHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=N1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Patterns of 1 2 3 Triazolo 1,5 a Pyrazin 2 Yl Methanol
Transformations Involving the Primary Hydroxyl Group
The primary hydroxyl group in { researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazin-2-yl}methanol is amenable to a variety of classical transformations, including nucleophilic substitution, esterification, and oxidation. These reactions provide pathways to introduce diverse functionalities, thereby modulating the molecule's polarity, steric profile, and potential for hydrogen bonding.
Nucleophilic Substitution Reactions for Alkyl and Aryl Ether Formation
The hydroxyl group can be converted into an ether linkage through nucleophilic substitution, most commonly via the Williamson ether synthesis. This two-step process involves the initial deprotonation of the alcohol with a suitable base to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl or aryl halide. The choice of base is critical to ensure efficient deprotonation without undesirable side reactions on the heterocyclic core.
Common bases and alkylating agents for this transformation are outlined below:
| Base | Alkylating Agent | Solvent | Typical Conditions | Expected Product |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 °C to room temp. | 2-(methoxymethyl)- researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine |
| Potassium tert-butoxide | Benzyl Bromide (BnBr) | Dimethylformamide (DMF) | Room temp. | 2-(benzyloxymethyl)- researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine |
| Cesium Carbonate (Cs₂CO₃) | Ethyl Bromoacetate | Acetonitrile (MeCN) | Reflux | Ethyl 2-({ researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazin-2-yl}methoxy)acetate |
Esterification and Carbamate Formation
Esterification of the primary alcohol provides a straightforward method to introduce a wide range of acyl groups. This can be achieved by reacting the alcohol with carboxylic acids under acidic conditions (Fischer esterification), or more commonly, with more reactive acyl derivatives such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.
Similarly, carbamates can be synthesized by reacting the alcohol with an isocyanate or by a two-step procedure involving activation of the alcohol with phosgene (B1210022) or a phosgene equivalent, followed by reaction with an amine. These derivatives are often explored as prodrugs in medicinal chemistry.
| Reagent | Base | Solvent | Reaction Type | Expected Product |
| Acetyl Chloride | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | Acylation | { researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazin-2-yl}methyl acetate |
| Benzoic Anhydride | Pyridine | Dichloromethane (DCM) | Acylation | { researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazin-2-yl}methyl benzoate |
| Phenyl Isocyanate | Dibutyltin dilaurate (cat.) | Toluene | Carbamoylation | { researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazin-2-yl}methyl phenylcarbamate |
| 1,1'-Carbonyldiimidazole (CDI), then Aniline | - | Tetrahydrofuran (THF) | Carbamoylation | { researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazin-2-yl}methyl phenylcarbamate |
Selective Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder, anhydrous conditions are required to stop the oxidation at the aldehyde stage, while stronger oxidants in aqueous media will typically lead to the carboxylic acid.
These oxidized derivatives serve as crucial intermediates for further synthetic elaborations, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.
| Oxidizing Agent | Solvent | Typical Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temp. | researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine-2-carbaldehyde |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temp. | researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine-2-carbaldehyde |
| Potassium permanganate (B83412) (KMnO₄) | Water/Pyridine, heat | Reflux | researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine-2-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temp. | researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine-2-carboxylic acid |
Reactivity of theresearchgate.netbeilstein-journals.orgnih.govTriazolo[1,5-a]pyrazine Heterocyclic Core
The researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine core is an aromatic system composed of an electron-rich triazole ring fused to an electron-deficient pyrazine (B50134) ring. This electronic dichotomy governs its reactivity towards aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitution Profiles
Typical conditions for electrophilic substitution on related aza-heterocycles include:
Nitration: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used to generate the nitronium ion (NO₂⁺) electrophile. nih.gov
Bromination: A solution of bromine (Br₂) in a solvent like acetic acid can be employed. nih.gov
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic substitution is a more favorable process for this electron-deficient system, particularly when a good leaving group, such as a halogen, is present on the pyrazine ring. The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). Halogen atoms at the C-8 or C-5 positions are the most likely substrates for SₙAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. This pathway is a key strategy for building molecular complexity on the core scaffold. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the heterocyclic core. These reactions typically require a halogenated precursor, such as an 8-bromo- or 8-iodo- researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine, which can be prepared via methods like diazotization of an amino precursor followed by a Sandmeyer-type reaction. researchgate.net
Suzuki Coupling: This reaction couples the halo-triazolopyrazine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl and heteroaryl substituents. Research on the coupling of 7-chloro- researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrimidine provides a strong precedent for this reactivity. researchgate.netresearchgate.netfao.org
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a halo-triazolopyrazine with a terminal alkyne, catalyzed by both palladium and copper(I) salts. This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are valuable intermediates for further transformations. researchgate.netresearchgate.netfao.orgrsc.org
The tables below summarize typical conditions for these cross-coupling reactions, extrapolated from studies on similar heterocyclic systems.
Table: Representative Suzuki Coupling Conditions
| Substrate | Coupling Partner | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 8-Bromo- researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O |
Table: Representative Sonogashira Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 8-Bromo- researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-a]pyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |
Direct C-H Functionalization of Aromatic Positions
Direct C-H functionalization has emerged as a powerful tool in medicinal chemistry for the late-stage modification of complex molecules, bypassing the need for lengthy de novo synthesis. tandfonline.com For the electron-deficient tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine core, radical-based approaches have proven to be particularly effective for the regioselective introduction of new functional groups.
Research into late-stage functionalization (LSF) of the triazolopyrazine scaffold has demonstrated the feasibility of direct C-H modification. tandfonline.comresearchgate.net These methods often employ radical chemistry, such as photoredox catalysis and the use of Diversinate™ reagents, to introduce alkyl and fluoroalkyl groups onto the aromatic core. tandfonline.com
A key finding in these studies is the pronounced regioselectivity of the functionalization. For the tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine system, radical addition preferentially occurs at the 8-position of the pyrazine ring. tandfonline.com This selectivity is attributed to the electronic nature of the heterocyclic system. The pyrazine ring is electron-deficient, and protonation of the pyrazine nitrogen adjacent to the 8-position under acidic conditions is thought to facilitate radical addition at this site. tandfonline.com
Methodologies for these transformations typically involve the use of a photocatalyst, such as iridium-based complexes, which can generate the desired radical species from a suitable precursor under visible light irradiation. tandfonline.com Alternatively, the use of Baran's Diversinate™ salts in the presence of an oxidant like tert-butylhydroperoxide (TBHP) and an acid such as trifluoroacetic acid (TFA) has been successful in introducing fluoroalkyl groups. tandfonline.com
The reaction conditions for these C-H functionalization reactions are generally mild, making them suitable for the late-stage modification of complex molecules. A typical solvent system for Diversinate™ chemistry is a 1:1 mixture of dichloromethane (CH2Cl2) and dimethyl sulfoxide (B87167) (DMSO). tandfonline.com
Formation of Complex Molecular Architectures via Conjugation
The { tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol scaffold can be elaborated into more complex molecular architectures through conjugation. This can be achieved by leveraging the reactivity of the methanol (B129727) group or by utilizing the triazolopyrazine core as a ligand for the construction of macromolecular assemblies.
Linker Chemistry for Bioconjugation (Focus on chemical methodology)
The primary alcohol of the methanol group at the 2-position of the triazolopyrazine ring is a versatile handle for the attachment of linkers, which can then be used for bioconjugation. Standard organic transformations can be employed to convert the hydroxyl group into a variety of functionalities suitable for downstream coupling reactions.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form ester linkages. Similarly, ether linkages can be formed through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide. Chemoselective etherification of benzylic-type alcohols, such as the one in the title compound, can be achieved under mild conditions. organic-chemistry.org
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be displaced by a variety of nucleophiles, including amines, thiols, and azides, to introduce a wide range of functionalities. The introduction of an azide, for example, opens up the possibility of using "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for bioconjugation.
While direct examples of bioconjugation with { tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol are not prevalent in the literature, the aforementioned chemical methodologies are standard practice in medicinal chemistry for the introduction of linkers for bioconjugation.
Incorporation into Macromolecular Structures or Supramolecular Assemblies
The tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine core, with its multiple nitrogen atoms, can act as a ligand for metal ions, enabling its incorporation into coordination polymers and metal-organic frameworks (MOFs). tandfonline.comtandfonline.com These materials are of significant interest due to their potential applications in gas storage, catalysis, and drug delivery.
Studies on the coordination chemistry of the isomeric 1,2,4-triazolo[4,3-a]pyrazine have shown that it can act as a versatile ligand for d-block metal ions, forming coordination polymers with both doubly and triply bridging coordination modes. tandfonline.com It is expected that the tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine core would exhibit similar coordination behavior. The presence of the methanol group in { tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol could also influence the resulting framework structure, potentially participating in hydrogen bonding or acting as an additional coordination site.
The parent pyrazine ring is a well-established building block for MOFs. nih.govrsc.org For instance, pyrazine-based MOFs have been investigated for the storage and delivery of biologically active gases like carbon monoxide. nih.gov This suggests that the triazolopyrazine core, as a more complex derivative of pyrazine, could also be a valuable component in the design of functional macromolecular materials.
Studies on Tautomerism and Isomerism within the Triazolopyrazine System
The potential for tautomerism and isomerism is an important consideration in the study of heterocyclic compounds, as different forms can exhibit distinct chemical and biological properties.
Tautomerism: For the tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine ring system, the possibility of annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the triazole ring, exists in theory. However, studies on the closely related tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrimidine system suggest that, unlike the purine (B94841) ring system with which it is isoelectronic, the unsubstituted triazolopyrimidine ring does not exhibit significant annular tautomerism. nih.gov This is attributed to the energetic favorability of one tautomeric form over the others.
Computational studies on substituted 1,2,4-triazoles have shown that the relative stability of the different tautomers (N1-H, N2-H, and N4-H) is strongly influenced by the nature of the substituents. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net For the fused tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine system, it is likely that one tautomeric form is predominantly stable, thus limiting the presence of a significant equilibrium mixture of tautomers under normal conditions.
Isomerism: Isomers of the tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazine core exist, such as the tandfonline.comtandfonline.comresearchgate.nettriazolo[4,3-a]pyrazine system. nih.gov The specific isomer obtained during synthesis is dependent on the reaction conditions and the starting materials. For example, the Dimroth rearrangement can interconvert different isomeric fused triazolo systems. nih.gov The synthesis of { tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol must therefore be carefully controlled to ensure the formation of the desired isomer. The presence of geometric or stereoisomers is also a possibility depending on the nature of the substituents and any chiral centers present in the molecule. google.com
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the intricate connectivity of the { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol scaffold.
Comprehensive Analysis using 1D (¹H, ¹³C, ¹⁹F) NMR Techniques
One-dimensional NMR spectroscopy provides initial, crucial information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazine (B50134) ring and the aliphatic protons of the methanol (B129727) substituent. The pyrazine ring protons typically appear in the downfield region, with chemical shifts influenced by the electron-withdrawing nature of the fused triazole ring and the nitrogen atoms. The methylene (B1212753) (-CH₂-) protons of the methanol group would appear as a singlet, unless there is restricted rotation or chirality, and would be expected to couple with the hydroxyl (-OH) proton, which itself often appears as a broad singlet and is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the heterocyclic rings are expected to resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are sensitive to the electronic effects of the adjacent nitrogen atoms and the substituent. The carbon of the methylene group (-CH₂OH) would be found in the aliphatic region of the spectrum.
Given the absence of fluorine in the molecule, a ¹⁹F NMR spectrum is not applicable.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | ~8.0-8.5 | - |
| H-6 | ~7.5-8.0 | - |
| H-8 | ~8.5-9.0 | - |
| -CH₂OH (protons) | ~4.5-5.0 | - |
| -CH₂OH (hydroxyl) | Variable | - |
| C-2 | - | ~150-155 |
| C-3a | - | ~140-145 |
| C-5 | - | ~125-130 |
| C-6 | - | ~120-125 |
| C-8 | - | ~135-140 |
| -CH₂OH (carbon) | - | ~60-65 |
Note: These are predicted values based on general principles and data for similar heterocyclic systems. Actual experimental values may vary.
Application of 2D NMR Experiments (COSY, HMQC, HSQC, NOESY, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol, COSY would be used to confirm the connectivity between the protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for the gross structure of this relatively rigid molecule, it can provide information about spatial relationships and confirm assignments.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of the structure of { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol can be achieved.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyrazine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the fused heterocyclic rings are expected in the 1500-1650 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would likely be found in the 1000-1050 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |
| C-H stretch (aromatic) | 3000-3100 | Strong |
| C-H stretch (aliphatic) | 2850-2960 | Moderate |
| C=N / C=C stretch (ring) | 1500-1650 | Strong |
| C-O stretch (primary alcohol) | 1000-1050 | Moderate |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol, with a molecular formula of C₆H₆N₄O, the calculated exact mass is 150.0542. dempochem.com An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule. The fragmentation of the { ekb.egchemscene.commdpi.comtriazolo[1,5-a]pyrazin-2-yl}methanol molecular ion would likely involve initial loss of small, stable molecules.
Interactive Data Table: Plausible MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Proposed Fragment Loss | Fragment Ion (m/z) |
| 150.0542 | H₂O | 132.0436 |
| 150.0542 | CH₂O | 120.0436 |
| 150.0542 | HCN | 123.0470 |
| 120.0436 | N₂ | 92.0368 |
The fragmentation pattern would provide a fingerprint that can be used to confirm the structure of the molecule by comparing it to predicted fragmentation pathways for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity
UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For { nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazin-2-yl}methanol, this analysis would involve dissolving the compound in various solvents (e.g., methanol, ethanol, cyclohexane) and measuring its absorbance of ultraviolet and visible light. The resulting spectrum would display absorption maxima (λmax) corresponding to specific electronic transitions, such as π→π* and n→π*.
The position and intensity of these peaks would provide insight into the electronic structure of the fused heterocyclic ring system. The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine core is an aromatic system, and its UV-Vis spectrum would be expected to show characteristic absorptions related to its delocalized π-electron system. The aromaticity of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold, an isomer of the pyrazine system, has been described as a delocalized 10-π electron system, though some studies suggest a limited degree of aromaticity. nih.gov Similar analysis would be applied to the pyrazine analogue. The presence of the hydroxymethyl group (-CH₂OH) at the 2-position would likely have a minor auxochromic effect, potentially causing a small shift in the absorption bands compared to the unsubstituted parent heterocycle.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This powerful technique would allow for the precise determination of atomic coordinates, from which detailed geometric parameters can be calculated.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
If a crystal structure were available, a detailed table of bond lengths and angles within the { nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazin-2-yl}methanol molecule would be generated. This data would be compared to standard values for similar heterocyclic systems to identify any unusual geometric features. For instance, the bond lengths within the fused triazole and pyrazine rings would provide direct evidence of the degree of electron delocalization and aromatic character. Dihedral angles would describe the planarity of the ring system and the orientation of the methanol substituent relative to the core.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Anion-π interactions)
The analysis of the crystal packing would reveal how individual molecules of { nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazin-2-yl}methanol arrange themselves in the crystal lattice. A primary focus would be on identifying and characterizing intermolecular interactions. The hydroxyl group of the methanol substituent is capable of acting as both a hydrogen-bond donor and acceptor, likely leading to the formation of strong O-H···N or O-H···O hydrogen bonds. anu.edu.au The nitrogen atoms of the triazolopyrazine ring system are also potential hydrogen-bond acceptors.
Conformational Analysis in Crystalline State
The conformation of the molecule in the solid state would be determined from the crystallographic data. A key aspect for { nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazin-2-yl}methanol would be the conformation of the hydroxymethyl group (-CH₂OH) relative to the heterocyclic ring. This would be defined by the relevant dihedral angles (e.g., N-C-C-O). Analysis of this conformation would help understand potential intramolecular interactions and the preferred spatial arrangement dictated by the crystal packing forces. In cases where multiple conformations are possible, X-ray crystallography provides a snapshot of the lowest energy conformation within the crystalline environment.
Computational and Theoretical Investigations of 1 2 3 Triazolo 1,5 a Pyrazin 2 Yl Methanol
Quantum Chemical Calculations
There is no available research data on the quantum chemical calculations for { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
No published studies were found that utilize Density Functional Theory to predict the electronic structure, reactivity, or spectroscopic properties of { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol.
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
There are no reports of Ab Initio methods being used for high-accuracy energetic and structural predictions for this specific compound.
Molecular Modeling and Conformational Analysis
Specific molecular modeling and conformational analysis studies for { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol are not present in the current scientific literature.
Exploration of Conformational Landscapes and Energy Minima
No research has been published on the exploration of the conformational landscapes and energy minima of { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no available studies that predict the spectroscopic parameters of { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol through computational methods.
Quantitative Structure-Property Relationship (QSPR) Studies (Focused on chemical properties, not biological outcomes)
No Quantitative Structure-Property Relationship (QSPR) studies focusing on the chemical properties of { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol have been reported in the literature.
This report underscores a clear opportunity for future research. Computational and theoretical investigations into { researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyrazin-2-yl}methanol would be a valuable addition to the field of heterocyclic chemistry, providing foundational data that could guide synthetic efforts and the exploration of this compound's potential properties.
Ligand-Target Interaction Modeling (Purely theoretical, not clinical efficacy)
Molecular Docking Simulations for Hypothetical Binding Modes
No molecular docking studies for {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol have been identified in the searched scientific literature.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Stability in a Theoretical Environment
No molecular dynamics simulation data for this compound is available in the public domain based on the conducted searches.
Free Energy Perturbation and MM/PBSA Calculations for Binding Affinity Prediction in Theoretical Models
There are no published Free Energy Perturbation or MM/PBSA calculation results for this compound.
Reaction Mechanism Predictions using Computational Methods
No computational studies predicting the reaction mechanisms involving this compound were found.
Mechanistic Biochemical and Chemical Interaction Studies of Triazolopyrazine Scaffolds
Investigation of Enzyme-Ligand Interactions at a Mechanistic Level
Research into the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine nucleus has identified it as a key structural component for potent and selective antagonists of the adenosine (B11128) A2A receptor. nih.gov This receptor is a significant target in biochemical research, and its modulation by this class of compounds provides a basis for understanding their enzyme-ligand interactions.
Derivatives of the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine scaffold have been synthesized and evaluated as antagonists of the adenosine A2A receptor. nih.gov This receptor is a G-protein-coupled receptor, and its activity is modulated by ligands binding to its active site. The antagonism by triazolopyrazine derivatives involves binding to the receptor in a way that prevents the natural ligand, adenosine, from binding and activating it.
Studies have focused on modifying the core scaffold to improve target affinity and selectivity. nih.gov The potency of these compounds is often measured by their inhibition constant (Ki), which quantifies the concentration of antagonist required to occupy 50% of the receptors. The development of these compounds demonstrates the biochemical modulation of a key receptor involved in various signaling pathways. For instance, alkyne derivatives of the scaffold have been investigated to understand their interaction and inhibitory constants. researchgate.net
Table 1: Example of Adenosine A2A Receptor Antagonists with the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine Core
| Compound Derivative | Modification | Target | Activity (Ki) |
|---|---|---|---|
| Alkyne Derivative | Substitution at key positions | Human Adenosine A2A Receptor | Varies based on substitution researchgate.net |
This table is illustrative and based on findings that various derivatives have been synthesized and tested. Specific Ki values for a range of compounds are detailed within specialized literature.
The development of potent and selective antagonists for the adenosine A2A receptor has relied heavily on understanding the structure-activity relationships (SAR) of the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine nucleus. nih.gov SAR studies explore how specific changes in the chemical structure of a compound affect its biological activity.
For this scaffold, research has shown that replacing an isomeric core, such as researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-c]pyrimidine, with the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine system can lead to improved target affinity and selectivity. nih.gov This indicates that the specific arrangement of nitrogen atoms in the pyrazine (B50134) ring, as opposed to a pyrimidine (B1678525) ring, alters the electronic and steric properties of the molecule in a way that favors a more effective interaction with the binding site of the A2A receptor. The mechanism is based on competitive antagonism, where the compound competes with the endogenous ligand for the same binding site. The structural features that enhance binding affinity contribute directly to the compound's ability to modulate the receptor's activity. nih.gov
Exploration of Binding Modes and Molecular Recognition with Biological Macromolecules (e.g., DNA, RNA, Proteins)
Based on the available scientific literature, there are no specific studies detailing the binding modes or molecular recognition of { researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazin-2-yl}methanol or its parent scaffold with macromolecules such as DNA or RNA. The primary research focus has been on its interaction with protein receptors, specifically the adenosine A2A receptor. nih.gov
Role as Chemical Probes for Elucidating Biochemical Pathways (without clinical application)
While derivatives of the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine scaffold are used as tools in pharmacological research to study the function and role of the adenosine A2A receptor, there is no specific mention in the reviewed literature of their use as chemical probes for the broader elucidation of biochemical pathways outside of this context.
Coordination Chemistry with Metal Ions and its Mechanistic Implications
While direct studies on the coordination chemistry of the researchgate.netmdpi.comdntb.gov.uatriazolo[1,5-a]pyrazine scaffold are limited, research on the isomeric researchgate.netmdpi.comdntb.gov.uatriazolo[4,3-a]pyrazine ligand provides valuable insight into the potential of this heterocyclic system to coordinate with metal ions. tandfonline.comtandfonline.com The arrangement of nitrogen atoms in the fused rings creates multiple potential donor sites for metal binding.
Studies on the [4,3-a] isomer have shown it to be a versatile ligand for creating coordination polymers with d-block metal ions like zinc(II), silver(I), and copper(I/II). tandfonline.comtandfonline.com The ligand demonstrated both doubly (μ2) and triply (μ3) bridging coordination modes. tandfonline.com This versatility suggests that the nitrogen-rich triazolopyrazine framework is well-suited for constructing complex supramolecular structures. The mechanistic implication is that the electronic properties and the spatial arrangement of the nitrogen lone pairs allow the ligand to bridge multiple metal centers, facilitating the formation of extended networks. tandfonline.comtandfonline.com
The design of the researchgate.netmdpi.comdntb.gov.uatriazolo[4,3-a]pyrazine ligand was based on creating a rigid, neutral heterocyclic building block capable of specific coordination modes. tandfonline.comtandfonline.com The fusion of the triazole and pyrazine rings creates a planar structure with defined angles between the nitrogen donor atoms. This rigidity is a key design feature for predictable self-assembly into coordination polymers. tandfonline.com
Researchers have observed that in this isomeric system, the triazole nitrogen atom furthest from the ring junction tends to act as a harder Lewis base, influencing its affinity for different metal cations. tandfonline.com Such understanding is crucial for ligand design, as it allows for the rational synthesis of ligands that can selectively bind to specific metal ions or adopt desired coordination geometries to build materials with targeted structural features. tandfonline.comtandfonline.com
Influence of Coordination on Electronic Properties and Reactivity
The coordination of metal ions to triazolopyrazine scaffolds, such as { bendola.comnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol, significantly influences their electronic properties and subsequent reactivity. The nitrogen-rich heterocyclic system of the triazolopyrazine core provides multiple potential coordination sites, leading to a rich and varied coordination chemistry. The electronic synergy between the metal d-orbitals and the π-orbitals of the organic ligand is a key factor in determining the properties of the resulting coordination compounds.
Upon coordination, a redistribution of electron density occurs within the triazolopyrazine ligand. This is evidenced by changes in spectroscopic signatures, such as shifts in infrared (IR) stretching frequencies and changes in the chemical shifts in nuclear magnetic resonance (NMR) spectra. For example, in metal complexes of a pyrazine derivative, shifts in the ν(C=N) and ν(C=C) vibrational modes to higher wavenumbers upon complex formation confirm the involvement of the nitrogen atoms in bonding with the metal ions nih.gov. These changes indicate a modification of the bond orders and electron distribution throughout the heterocyclic system.
The nature of the metal ion and any ancillary ligands present in the coordination sphere also play a crucial role in tuning the electronic properties of the triazolopyrazine scaffold. For example, the choice of metal ion can determine whether the resulting material is an insulator or a conductor. In the case of MCl2(pyrazine)2 coordination solids, VCl2(pyrazine)2 is an electrical insulator, whereas TiCl2(pyrazine)2 exhibits metallic behavior with high electrical conductivity. This difference arises from the relative alignment of the metal d-orbitals and the ligand π-orbitals, which can facilitate charge transfer and delocalization in the titanium-based material nih.gov.
To illustrate the effect of coordination on electronic properties, the following table presents representative data from related pyrazine-containing metal complexes.
| Complex | Metal Ion | Coordination Geometry | Key Electronic Property | Reference |
| [CuCl2(tmtp)2] | Cu(II) | Tetrahedral | Influenced by counter-ion | nih.gov |
| [ZnBr2(tmtp)2] | Zn(II) | Tetrahedral | Influenced by counter-ion | nih.gov |
| Co(H2O)2(tmtp)42 | Co(II) | Octahedral | Anion not coordinated | nih.gov |
| TiCl2(pyrazine)2 | Ti(III) | Octahedral | High electrical conductivity | nih.gov |
| VCl2(pyrazine)2 | V(II) | Octahedral | Electrical insulator | nih.gov |
| tmtp = trimethyl bendola.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine |
Photophysical and Photochemical Mechanisms of Triazolopyrazine Derivatives
The photophysical and photochemical properties of triazolopyrazine derivatives are intrinsically linked to their electronic structure, which can be modulated by substituents and the surrounding environment. While detailed photophysical studies specifically on { bendola.comnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol are limited in the available literature, the behavior of related triazolopyrazine and other nitrogen-rich heterocyclic systems provides significant insights into the expected mechanisms.
Generally, the photophysical properties of these compounds are governed by transitions between molecular orbitals, primarily π-π* and n-π* transitions. The fusion of the triazole and pyrazine rings creates an extended π-system. The unsubstituted 1,2,4-triazolo[4,3-a]pyrazine ligand exhibits high-energy UV absorbances below 350 nm and is only very weakly fluorescent in the near-UV region (emission maximum at 394 nm) nih.gov. This suggests that for the basic scaffold, non-radiative decay pathways are dominant. The coordination to d10 metal ions like Zn(II) or Ag(I) does not lead to any notable photoluminescence, indicating that the ligand-centered emission is not enhanced and that efficient metal-to-ligand or ligand-to-metal charge transfer states are not readily accessible in these cases nih.gov.
The introduction of substituents onto the triazolopyrazine core can significantly alter the photophysical properties. For other related heterocyclic systems, such as bendola.comnih.govresearchgate.nettriazoloquinazolines, the introduction of aminobiphenyl substituents can lead to compounds with moderate to high fluorescence quantum yields in solution mdpi.comeurjchem.com. The nature of these substituents and their position on the heterocyclic core can influence the energy of the frontier molecular orbitals (HOMO and LUMO) and the extent of intramolecular charge transfer (ICT) upon photoexcitation. For instance, donor-acceptor systems can be created, leading to red-shifted emission and increased quantum yields.
Solvent polarity is another critical factor that can influence the photophysical behavior of triazolopyrazine derivatives, a phenomenon known as solvatochromism. For push-pull organic systems based on a bendola.comnih.govresearchgate.nettriazoloquinazoline core, a pronounced fluorosolvatochromism is observed, where the emission shifts to longer wavelengths (a red shift) in more polar solvents mdpi.com. This is indicative of a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules.
The photochemical reactivity of triazolopyrazine derivatives can involve various pathways, including isomerization, cyclization, or reactions with other molecules, often proceeding from an excited state. While specific photochemical mechanisms for { bendola.comnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol are not detailed in the literature, related nitrogen-containing heterocycles can undergo a variety of light-induced transformations.
The following table summarizes representative photophysical data for some related heterocyclic compounds to illustrate the range of properties that can be expected.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 1,2,4-triazolo[4,3-a]pyrazine | Solution | <350 | 394 | Very weak | nih.gov |
| 5-(4'-(diphenylamino)biphenyl)- bendola.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline | Toluene | 382 | 486 | 0.97 | mdpi.comeurjchem.com |
| 5-(4'-(diphenylamino)biphenyl)- bendola.comnih.govresearchgate.nettriazolo[1,5-c]quinazoline | Toluene | 387 | 481 | 0.77 | mdpi.comeurjchem.com |
| Isoxazolyl-derived 1,4-dihydroazolo[5,1-c] bendola.comnih.govresearchgate.nettriazine derivative | CHCl3 | 363 | 433 | 0.333 | researchgate.net |
Future Directions and Emerging Research Avenues for 1 2 3 Triazolo 1,5 a Pyrazin 2 Yl Methanol
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol and its derivatives is likely to be guided by the principles of green and sustainable chemistry. While traditional synthetic routes have been established for the broader triazolopyrazine class, emerging methodologies offer pathways to more efficient, atom-economical, and environmentally benign processes.
Late-stage functionalization (LSF) presents a particularly promising avenue. arabjchem.orgnih.gov This strategy, which involves the direct modification of a pre-formed scaffold, allows for the diversification of the core structure without the need for lengthy de novo syntheses. nih.gov Techniques such as photoredox catalysis and the use of radical-based reagents like Diversinate™ have already shown success in the functionalization of related triazolopyrazine systems and could be adapted for the targeted modification of { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol. arabjchem.org
Furthermore, the adoption of advanced reaction technologies is anticipated to revolutionize the synthesis of these compounds. Microwave-assisted organic synthesis (MAOS) has the potential to dramatically reduce reaction times and improve yields. Flow chemistry, another burgeoning field, offers enhanced control over reaction parameters, improved safety, and scalability, making it an attractive option for the continuous production of triazolopyrazine building blocks.
The exploration of mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents, represents another frontier in the sustainable synthesis of nitrogen-rich heterocycles. These solvent-free or low-solvent methods align with the growing demand for greener chemical processes.
A comparative overview of traditional versus emerging synthetic approaches is presented in the table below.
| Methodology | Key Advantages | Potential Application for { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol |
| Traditional Synthesis | Well-established procedures | Baseline for process optimization and comparison |
| Late-Stage Functionalization | High efficiency for generating analogues | Rapid creation of a library of derivatives with varied properties |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Introduction of novel substituents under gentle conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields | Accelerated synthesis and optimization of reaction conditions |
| Flow Chemistry | Scalability, improved safety and control | Continuous and efficient production for material science applications |
| Mechanochemistry | Reduced solvent usage, novel reactivity | Environmentally friendly synthesis of the core scaffold and its derivatives |
Integration into Advanced Materials Science and Nanotechnology (as a chemical component)
The unique structural and electronic properties of the triazolopyrazine core suggest that { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol could serve as a valuable building block in the development of advanced materials. The nitrogen-rich nature of the heterocyclic system makes it an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.com
The coordination chemistry of fused triazolopyrazine ligands is an area ripe for exploration. tandfonline.com By coordinating with various metal ions, { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol could give rise to novel MOFs with tailored porosity, stability, and functionality. Such materials could find applications in gas storage, separation, and catalysis.
Furthermore, the triazolopyrazine scaffold possesses inherent luminescent properties that can be tuned through chemical modification. This opens the door to the design of novel organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The introduction of the methanol (B129727) group provides a convenient handle for further functionalization, allowing for the fine-tuning of the molecule's photophysical properties.
In the realm of nanotechnology, the rigid structure of the triazolopyrazine core makes it an attractive component for the design of molecular wires and other nanoscale electronic components. The ability to self-assemble into ordered structures could be exploited to create novel nanomaterials with unique optical and electronic properties.
Exploration of Unconventional Reactivity and Novel Chemical Transformations
A deeper understanding of the reactivity of the { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol scaffold is crucial for unlocking its full synthetic potential. Future research will likely focus on exploring unconventional reaction pathways and novel chemical transformations.
One area of interest is the investigation of ring-opening reactions of the triazole or pyrazine (B50134) ring systems. Such reactions could provide access to a variety of novel heterocyclic and acyclic structures that would be difficult to synthesize through other means. The selective cleavage of specific bonds within the fused ring system could be achieved through the use of carefully chosen reagents and reaction conditions.
The photochemical reactivity of { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol is another largely unexplored area. Irradiation with light of specific wavelengths could induce unique chemical transformations, such as cycloadditions, rearrangements, or fragmentations, leading to the formation of novel molecular architectures.
Furthermore, the development of new catalytic methods for the functionalization of the triazolopyrazine core is a key area for future research. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the heterocyclic scaffold.
Design of Advanced Chemical Probes and Sensors for Non-Biological Applications
While much of the current research on triazolopyrazine derivatives has focused on their biological activity, there is a significant opportunity to develop { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol-based chemical probes and sensors for non-biological applications. The nitrogen-rich core of the molecule provides multiple coordination sites for the binding of metal ions and other analytes.
The development of fluorescent chemosensors is a particularly promising direction. researchgate.net The inherent luminescent properties of the triazolopyrazine scaffold can be modulated upon binding to a target analyte, leading to a measurable change in fluorescence intensity or wavelength. By judiciously modifying the structure of the molecule, it should be possible to design probes that are highly selective and sensitive for specific metal ions, anions, or small organic molecules. nanobioletters.com
These sensors could find applications in environmental monitoring, for example, in the detection of heavy metal pollutants in water. They could also be used in industrial process control and in the development of new analytical techniques. The methanol group on the core structure provides a convenient point of attachment for tethering the sensor to solid supports, which could facilitate the development of reusable sensing devices.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques
Future advancements in the understanding and application of { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol will undoubtedly rely on a synergistic approach that combines synthetic chemistry with advanced spectroscopic and computational techniques.
The synthesis of novel derivatives will continue to be the engine of discovery, providing new compounds with tailored properties. nih.gov These synthetic efforts will be guided and supported by a suite of powerful analytical methods. High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the structural elucidation of new compounds. nih.gov X-ray crystallography will provide definitive proof of molecular structure and offer valuable insights into intermolecular interactions in the solid state. nih.gov
Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in this field. researchgate.net DFT calculations can be used to predict the electronic and optical properties of new molecules before they are synthesized, thereby guiding the design of materials with specific functionalities. researchgate.net Molecular modeling and docking studies can provide insights into the binding of triazolopyrazine-based sensors with their target analytes. researchgate.net
The integration of these techniques will create a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results are used to refine and validate theoretical models. This synergistic approach will accelerate the pace of discovery and lead to a more profound understanding of the structure-property relationships in this class of compounds.
Identification of Persistent Research Challenges and Opportunities in Triazolopyrazine Chemistry
Despite the significant potential of { arabjchem.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazin-2-yl}methanol and its derivatives, several research challenges remain. Overcoming these challenges will open up new opportunities for the application of this versatile scaffold.
One of the primary challenges is the development of highly selective and efficient synthetic methods for the regiocontrolled functionalization of the triazolopyrazine core. The presence of multiple nitrogen atoms in the heterocyclic system can complicate selective chemical modification.
Another challenge lies in the limited solubility of many triazolopyrazine derivatives in common organic solvents and aqueous media. nih.gov This can hinder their application in certain areas, particularly in the development of sensors for use in environmental or biological systems. Future research will need to focus on the development of strategies to improve the solubility of these compounds without compromising their desired properties.
The exploration of the non-biological applications of triazolopyrazines is a significant opportunity. While the medicinal chemistry of this class of compounds is relatively well-explored, their potential in materials science, catalysis, and sensing remains largely untapped. A concerted effort to investigate these areas could lead to the discovery of novel materials and technologies with significant societal impact.
Furthermore, there is a need for a more comprehensive understanding of the fundamental photophysical and electronic properties of the triazolopyrazine scaffold. A deeper understanding of these properties will be crucial for the rational design of new materials with optimized performance.
The table below summarizes the key research challenges and the corresponding opportunities in the field of triazolopyrazine chemistry.
| Research Challenge | Research Opportunity |
| Regiocontrolled functionalization | Development of novel selective synthetic methodologies |
| Limited solubility | Design of derivatives with improved physicochemical properties |
| Underdeveloped non-biological applications | Exploration of new frontiers in materials science and sensing |
| Incomplete understanding of fundamental properties | In-depth photophysical and computational studies |
Q & A
Q. What are the established synthetic routes for {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol?
The synthesis typically involves cyclization reactions of hydrazinyl precursors with orthoesters or electrophilic reagents. A common approach includes:
- Reacting hydrazine derivatives with orthoesters under reflux conditions to form the triazolo-pyrazine core .
- Subsequent functionalization at the 2-position using methanol or hydroxymethylation reagents. For example, hydrazine intermediates can be treated with glyoxal derivatives to construct the triazolo ring, followed by hydroxymethylation .
- Optimized protocols emphasize solvent selection (e.g., ethanol, acetic acid) and temperature control to achieve yields >70% .
Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine + orthoester, reflux in ethanol | 75-85% | |
| Hydroxymethylation | Formaldehyde, NaHCO₃, aqueous methanol | 65-70% |
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- 1H-NMR : Characteristic peaks for the triazolo-pyrazine core (δ 7.0-8.5 ppm for aromatic protons) and the hydroxymethyl group (δ 4.5-5.0 ppm) .
- HRMS : Accurate mass determination (e.g., [M + H]+ calculated for C₇H₇N₅O: 194.0675) .
- Elemental Analysis : Validation of C, H, N composition (e.g., C 61.65%, H 4.38%, N 27.65% for related derivatives) .
Q. What are the primary applications of this compound in medicinal chemistry?
The triazolo-pyrazine scaffold is explored for:
- Kinase inhibition : Structural analogs show activity against cancer targets via molecular docking with enzymes like 14-α-demethylase (PDB: 3LD6) .
- Antiviral agents : Pyrazolo[1,5-a]pyrazine derivatives exhibit RNA polymerase inhibition in preclinical studies .
Advanced Research Questions
Q. How can regioselectivity challenges during triazolo ring formation be addressed?
Regioselectivity is influenced by:
- Electrophile choice : Orthoesters favor triazolo[1,5-a]pyrazine formation over alternative isomers .
- Catalysts : Piperidine or triethylamine improves selectivity by modulating reaction kinetics .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
Example : Using DMFDMA (dimethylformamide dimethyl acetal) in chloroform under reflux achieves >90% regioselectivity for the 1,5-a isomer .
Q. What strategies optimize yields in multi-step syntheses of triazolo-pyrazine derivatives?
- Stepwise purification : Intermediate isolation via column chromatography reduces side-product carryover .
- Solvent optimization : Methanol extraction for polar intermediates improves purity .
- Temperature control : Reflux durations <5 hours minimize decomposition .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., phenyl vs. pyridyl groups) drastically alter target binding .
- Assay conditions : Variations in enzyme concentrations or buffer pH affect IC₅₀ values. Standardized protocols (e.g., fixed pH 7.4) are recommended .
- Computational validation : Molecular docking (AutoDock Vina) paired with in vitro assays validates predicted binding modes .
Q. What methodologies assess metabolic stability in preclinical studies?
- In vitro models : Liver microsomes or hepatocyte incubations quantify degradation rates .
- LC-MS/MS : Monitors parent compound depletion and metabolite formation .
- Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic resistance .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 65% vs. 85%) may stem from solvent purity or reaction scale. Small-scale syntheses (<1 mmol) often report higher yields due to better heat transfer .
- Biological Activity : Inconsistent IC₅₀ values for kinase inhibition may reflect differences in protein expression systems (e.g., bacterial vs. mammalian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
